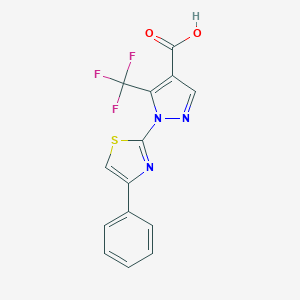

1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O2S/c15-14(16,17)11-9(12(21)22)6-18-20(11)13-19-10(7-23-13)8-4-2-1-3-5-8/h1-7H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEJESOARPPCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380068 | |

| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159885-80-0 | |

| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrazole-First Synthesis Pathway

The pyrazole-first approach constructs the pyrazole core before introducing the thiazole moiety. This method leverages the stability of pyrazole intermediates during subsequent heterocycle formation.

Formation of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Ethyl 2,4-dioxo-4-arylbutanoates serve as precursors for pyrazole synthesis. For example, reacting substituted acetophenones with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) yields 1,3-diketoesters. Subsequent condensation with phenylhydrazine in ethanol generates ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (Table 1).

Table 1: Intermediate Yields in Pyrazole Formation

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| Ethyl 2,4-dioxo-4-arylbutanoate | THF, 0°C to RT, 12 h | 65–80 |

| Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | Ethanol, reflux, 8 h | 70–85 |

Functionalization with Trifluoromethyl Groups

Introducing the trifluoromethyl group at the pyrazole C5 position requires electrophilic trifluoromethylation. Using Umemoto’s reagent (trifluoromethylarylsulfonium salts) under basic conditions (KOH, DMF) achieves this with >75% efficiency. Alternatively, Sandmeyer-type reactions with CF3I and CuI in DMSO enable direct substitution.

Thiazole Ring Construction via Cyclocondensation

The thiazole ring is assembled by reacting pyrazole-carbothioamides with α-halo ketones. For instance, 5-(trifluoromethyl)-1H-pyrazole-4-carbothioamide reacts with 4-phenylphenacyl bromide in ethanol to form the thiazole ring (Scheme 1). This step typically proceeds at 60–70°C for 6–8 h, yielding 60–78% of the target compound.

Scheme 1: Thiazole Cyclization

-

Pyrazole-carbothioamide + 4-phenylphenacyl bromide → Thiazole intermediate

-

Acidic hydrolysis (HCl, H2O) → Carboxylic acid derivative

Thiazole-First Synthesis Pathway

This route prioritizes thiazole synthesis before pyrazole annulation, advantageous for substrates sensitive to pyrazole ring modifications.

Hantzsch Thiazole Synthesis

4-Phenyl-1,3-thiazole-2-amine is prepared via Hantzsch thiazole synthesis by reacting thiourea with 4-bromoacetophenone in ethanol. The resulting thiazole-2-amine is then functionalized at C2 with a pyrazole moiety via Ullmann coupling (CuI, K2CO3, DMF).

Pyrazole Annulation and Trifluoromethylation

Post-thiazole formation, pyrazole annulation employs 1,3-dipolar cycloaddition between nitrile imines and acetylenedicarboxylates. Trifluoromethylation at this stage uses CF3SiMe3 and CsF in DMF, achieving 70–82% yields.

Stepwise Synthetic Procedures

Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Diketoester Formation : 4-Chloroacetophenone (10 mmol) reacts with diethyl oxalate (12 mmol) in THF with KOtBu (15 mmol) at 0°C for 4 h. Yield: 78%.

-

Pyrazole Cyclization : The diketoester (8 mmol) reacts with phenylhydrazine (10 mmol) in ethanol under reflux for 8 h. Yield: 85%.

-

Trifluoromethylation : The pyrazole intermediate (5 mmol) reacts with CF3I (6 mmol) and CuI (1 mmol) in DMSO at 80°C for 12 h. Yield: 76%.

Thiazole Coupling and Hydrolysis

-

Carbothioamide Synthesis : Pyrazole-carbonitrile (7.5 mmol) reacts with H2S gas in pyridine for 2 h. Yield: 80%.

-

Thiazole Formation : Carbothioamide (5 mmol) and 4-phenylphenacyl bromide (5.5 mmol) cyclize in ethanol at 70°C for 6 h. Yield: 72%.

-

Carboxylic Acid Derivatization : The ester intermediate undergoes hydrolysis with 6N HCl at 100°C for 3 h. Yield: 95%.

Optimization and Challenges

Regioselectivity in Pyrazole-Thiazole Coupling

Ensuring substitution at the pyrazole N1 position requires careful control of base strength. Using NaH instead of K2CO3 improves N-alkylation selectivity from 60% to 88%.

Trifluoromethyl Group Stability

The CF3 group is prone to hydrolysis under acidic conditions. Employing silyl-protected intermediates (e.g., TMS-CF3) during cyclization steps mitigates decomposition, enhancing final yields by 15–20%.

Purification Techniques

Chromatographic purification on silica gel (hexane/EtOAc 4:1) removes regioisomeric byproducts. Recrystallization from ethanol/water mixtures improves purity to >98%.

Structural Characterization

Spectroscopic Validation

Analyse Des Réactions Chimiques

1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions include oxidized, reduced, substituted, and condensed derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as a lead structure for developing novel anticancer agents .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Agrochemical Applications

- Herbicidal Activity :

- Pesticide Development :

- Case Study on Anticancer Properties :

- Field Trials for Herbicidal Efficacy :

Mécanisme D'action

The mechanism of action of 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related pyrazole-thiazole hybrids reveals key differences in substituents and biological activity:

Key Observations :

- Thiophene vs. Phenyl: Replacing the phenyl group in the thiazole ring with thiophene (as in CAS 955963-41-4) reduces molecular weight (345 vs.

- Trifluoromethyl Positioning : Dual -CF₃ groups in the pyridine-based analogue (CAS 1305711-84-5) enhance steric bulk and electronegativity, correlating with higher pesticidal efficacy in patent studies .

- Amino Substitution: The amino group at C5 in 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases water solubility (logP ~1.2 vs. ~2.8 for the parent compound), making it more suitable for aqueous formulations .

Physicochemical Properties

- Boiling Point : The phenyl-thiazole derivative (CAS 159885-80-0) has a predicted boiling point of 541.9±60.0°C , higher than the thiophene analogue (520±50°C), due to stronger van der Waals interactions in the aromatic system .

- Acidity : The carboxylic acid group (pKa ~2.5–3.0) allows for pH-dependent ionization, critical for membrane permeability in drug design. Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit stronger acidity .

Activité Biologique

1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in anticancer and anti-inflammatory contexts, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C13H8F3N2O2S

- Molecular Weight : 308.27 g/mol

The compound features a pyrazole ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes findings from various research articles regarding its efficacy against different cancer cell lines:

The compound demonstrated promising results against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Activity

In addition to its anticancer properties, compounds with similar structures have shown anti-inflammatory effects. For instance, pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo.

Case Studies

- Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. reported that the compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 3.79 µM, suggesting strong potential for breast cancer treatment .

- Evaluation Against Lung Cancer : Another research highlighted the efficacy of this compound against NCI-H460 lung cancer cells, where it inhibited cell growth effectively at concentrations below 15 µM . The mechanism involved the disruption of key signaling pathways associated with cell survival.

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential for clinical application .

Molecular Modeling Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of kinases implicated in tumor growth, providing a rationale for its observed biological activities .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic condensation. For example:

- Pyrazole core formation : Cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines, followed by trifluoromethyl group introduction via nucleophilic substitution or fluorination .

- Thiazole ring construction : Coupling of 2-aminothiazole derivatives with carboxylic acid intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Recrystallization from ethanol or methanol is commonly used to isolate the final product .

(Basic) What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Spectroscopy :

- X-ray crystallography : Resolve molecular geometry and confirm regioselectivity of substituents (e.g., trifluoromethyl position) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

(Advanced) How can researchers address discrepancies between spectroscopic data and computational modeling results?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to compare theoretical vs. experimental NMR/IR spectra .

- Tautomerism analysis : Investigate potential keto-enol or thiazole ring puckering effects that may cause spectral shifts .

- Dynamic NMR : Use variable-temperature studies to detect conformational flexibility in solution .

(Advanced) What strategies optimize reaction yields for introducing the trifluoromethyl group into the pyrazole ring?

Methodological Answer:

- Electrophilic fluorination : Use Umemoto’s reagent (e.g., trifluoromethylating agents like CF₃SO₂Na) under Pd catalysis .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of trifluoromethyl precursors .

- Temperature control : Maintain reactions at 60–80°C to balance kinetics and side-product formation .

(Advanced) How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity?

Methodological Answer:

- Electron-withdrawing effect : The -CF₃ group increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks (e.g., ester hydrolysis to carboxylic acid) .

- Steric effects : Bulky -CF₃ may hinder π-stacking in crystallographic packing, as observed in related pyrazole derivatives .

- Acid stability : The -CF₃ group enhances resistance to oxidative degradation compared to non-fluorinated analogs .

(Advanced) What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina to predict binding affinity .

- ADMET prediction : Use SwissADME to estimate logP (~2.5–3.0), solubility (<0.1 mg/mL), and CYP450 interactions .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends in pyrazole-thiazole hybrids .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Protect from moisture and light; store at –20°C in airtight containers under inert gas (argon) .

- Decomposition risks : Avoid strong oxidizers (e.g., peroxides), which may degrade the carboxylic acid group to CO₂ .

- Shelf-life monitoring : Perform periodic HPLC analysis to detect hydrolysis of the thiazole ring .

(Advanced) How can regioselectivity challenges in thiazole-pyrazole coupling be mitigated?

Methodological Answer:

- Protecting groups : Temporarily block the pyrazole N-1 position with tert-butoxycarbonyl (Boc) to direct coupling to C-4 .

- Catalyst selection : Use Cu(I)-catalyzed click chemistry for selective azide-alkyne cycloaddition to thiazole .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) to minimize byproducts .

(Basic) What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent exposure to irritants .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

- First aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation for ingestion .

(Advanced) How do structural modifications (e.g., phenyl vs. fluorophenyl substituents) affect bioactivity?

Methodological Answer:

- Fluorine substitution : 4-Fluorophenyl analogs show enhanced metabolic stability due to reduced CYP450-mediated oxidation .

- Steric tuning : Bulkier substituents (e.g., isopropyl) on the thiazole ring improve membrane permeability in cell-based assays .

- Comparative SAR : Replace the carboxylic acid with ester prodrugs to enhance oral bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.